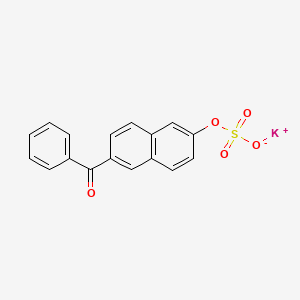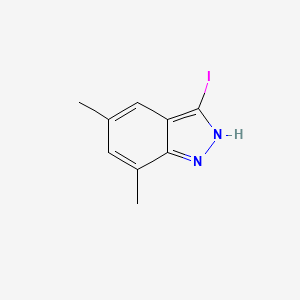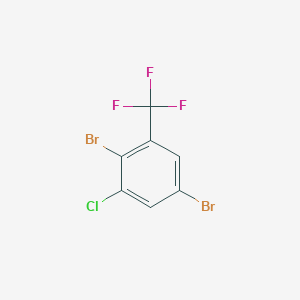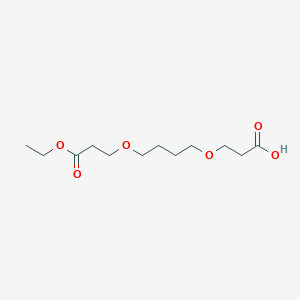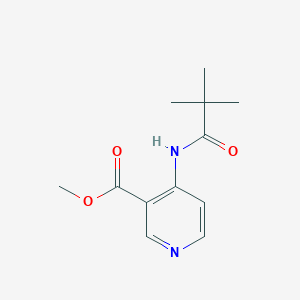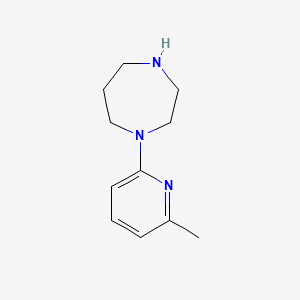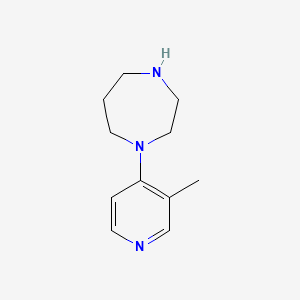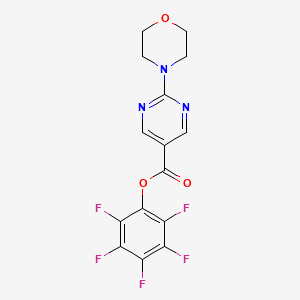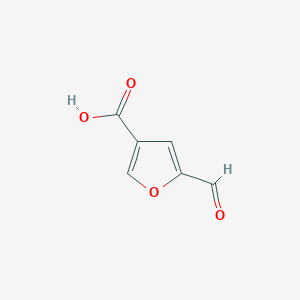
5-Formylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formylfuran-3-carboxylic acid (CAS Number: 603999-19-5) is a solid compound with a molecular weight of 140.1 . Its IUPAC name is 5-formyl-3-furoic acid . It is a furoic acid, an arenecarbaldehyde, and an aldehydic acid .
Synthesis Analysis
The synthesis of 5-Formylfuran-3-carboxylic acid involves various methods. One such method involves the reductive amination of 5-formylfuran-2-carboxylic acid and its dimethylacetal form to yield 5-aminomethylfuran carboxylic acid, which can be potentially used as a monomer for biobased polyamides . Another method involves the selective production of 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid from concentrated 5-hydroxymethylfurfural (HMF) solutions .
Molecular Structure Analysis
The molecular structure of 5-Formylfuran-3-carboxylic acid is represented by the linear formula C6H4O4 . The InChI code for the compound is 1S/C6H4O4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H, (H,8,9) .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal catalyzed carbon–carbon bond forming reactions . This reaction involves the use of organoboron reagents, which have been developed for the process . The reductive amination of 5-formylfuran-2-carboxylic acid and its dimethylacetal form was studied with a cobalt phosphide nanorod catalyst to yield 5-aminomethylfuran carboxylic acid .
Physical And Chemical Properties Analysis
5-Formylfuran-3-carboxylic acid is a solid compound with a molecular weight of 140.1 . It has a storage temperature of 2-8°C .
Mecanismo De Acción
The mechanism of action for the production of 5-formylfuran-2-carboxylic acid involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF . A hydroxyapatite-supported Au catalyst can selectively oxidize HMF-acetal in a 10 wt% solution to FFCA-acetal in 94% yield in 2 hours at 373 K under 0.5 MPa of O2 .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
603999-19-5 |
|---|---|
Nombre del producto |
5-Formylfuran-3-carboxylic acid |
Fórmula molecular |
C6H4O4 |
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
5-formylfuran-3-carboxylic acid |
InChI |
InChI=1S/C6H4O4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) |
Clave InChI |
IRYKMSRWDXXLJL-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)O)C=O |
SMILES canónico |
C1=C(OC=C1C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




